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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tivumecirnon, an investigational oral CCR4
antagonist, against other immunotherapeutic strategies. The data presented is based on recent
clinical trial findings and aims to offer an objective overview for researchers and drug
development professionals.

Tivumecirnon's Mechanism of Action

Tivumecirnon (FLX475) is a selective, orally active antagonist of the C-C chemokine receptor 4
(CCRA4).[1] This receptor is crucial for the migration of regulatory T cells (Tregs) into the tumor
microenvironment (TME).[2][3][4] Tregs are immunosuppressive cells that can dampen the anti-
tumor immune response, and their presence in tumors often correlates with poor clinical
outcomes.[5]

By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, Tivumecirnon is
designed to inhibit the recruitment of Tregs into the tumor.[1] This reduction in Treg infiltration is
hypothesized to enhance the activity of effector T cells, thereby restoring and augmenting the
body's natural anti-tumor immunity.[3][4] Preclinical studies have shown that this mechanism
can increase the ratio of effector T cells to Tregs within the TME.[4] This mode of action
suggests potential synergy with other immunotherapies, such as checkpoint inhibitors.[5][6]
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Caption: Tivumecirnon blocks the CCR4 receptor on Tregs, preventing their migration into the
tumor.

Comparative Clinical Data

Direct head-to-head trials of Tivumecirnon against other immunotherapies are not yet available.
However, data from Phase 2 studies of Tivumecirnon in combination with the anti-PD-1
antibody pembrolizumab provide a basis for comparison with established therapies in specific
patient populations.
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CPI-Experienced Recurrent/Metastatic Head and Neck
Sqguamous Cell Carcinoma (HNSCC)

Patients with HNSCC that has progressed after treatment with a checkpoint inhibitor (CPI) have
limited options and poor prognoses. The FLX475-02 trial (NCT03674567) evaluated
Tivumecirnon plus pembrolizumab in this heavily pretreated population.[7]

Table 1: Efficacy in CPI-Experienced HNSCC
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Treatment

Trial/Study

. Objective
Patient
Response Notes

Population (n)
Rate (ORR)

Tivumecirnon +

Pembrolizumab

FLX475-02

In all patients,

regardless of

PD-L1 or HPV
32 15.6% status.[7] In
HPV+ patients
(n=18), the ORR

was 22.2%.[7]

Pembrolizumab
Monotherapy

(Second-line+)

KEYNOTE-040

Compared to

standard of care

(methotrexate,
247 14.6% docetaxel, or
cetuximab),
which had an

ORR of 10.1%.

Nivolumab
Monotherapy

(Second-line+)

CheckMate 141

Compared to

standard of care

(methotrexate,
240 13.3% docetaxel, or
cetuximab),
which had an

ORR of 5.8%.[8]

Standard of Care
(Chemotherapy/

Cetuximab)

Various

Response rates
for single-agent
chemotherapies
] ~6.14% or cetuximab in
the platinum-
refractory setting
are generally

low.[8][9]
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The combination of Tivumecirnon and pembrolizumab demonstrated encouraging clinical

activity in a patient population that has already failed CPI therapy.[7] The observed ORR of

15.6% is noteworthy, particularly the higher response rate of 22.2% in the
subgroup.[7]

HPV-positive

Advanced/Metastatic Epstein-Barr Virus (EBV)-Positive

Gastric Cancer

EBV-positive status is a distinct molecular subtype of gastric cancer. A Phase 2 study

(NCT04768686) assessed Tivumecirnon with pembrolizumab in CPI-naive patients with

advanced or metastatic gastric cancer, stratified by EBV status.[3][4]

Table 2: Efficacy in Advanced/Metastatic Gastric Cancer

Median

. o . Median
Patient Objective Progressio .
. . Duration of
Treatment Trial/lStudy Population Response n-Free
) Response
(n) Rate (ORR)  Survival
(mDOR)
(mPFS)
Tivumecirnon
10 (EBV-
+ NCT0476868 N
i positive 60.0% 10.4 months 17.3 months
Pembrolizum 6
cohort)
ab
Tivumecirnon
10 (EBV-
+ NCT0476868 _
) negative 0%
Pembrolizum 6
cohort)
ab
Pembrolizum ) 100% (in
Kim et al., 61 (8 EBV-
ab N EBV+ Not Reported  Not Reported
2018 positive)
Monotherapy subgroup)
First-Line ) )
Pietrantonio 7 (EBV-
Chemotherap - 100% Not Reported  Not Reported
etal. positive)
y
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In the EBV-positive cohort, the combination of Tivumecirnon and pembrolizumab yielded a high
ORR of 60% and a durable response.[2][3][4] This is particularly significant when contrasted
with the complete lack of objective responses in the EBV-negative cohort, underscoring the
potential of this combination in a biomarker-selected population.[2][3][4] While historical data
suggests very high response rates for both pembrolizumab monotherapy and standard
chemotherapy in EBV-positive gastric cancer, the durability of the response with the
Tivumecirnon combination is a key finding.[2][3][10][11]

Experimental Protocols & Workflows

Key Clinical Trial Methodologies
1. FLX475-02 Study (HNSCC Cohort) (NCT03674567)

o Objective: To evaluate the safety, tolerability, and anti-tumor activity of Tivumecirnon alone
and in combination with pembrolizumab.[7]

» Patient Population: Patients with recurrent or metastatic HNSCC who had previously been
treated with a checkpoint inhibitor.[7]

e Treatment Regimen: Tivumecirnon 100 mg administered orally once daily, in combination
with pembrolizumab 200 mg administered as an intravenous infusion every 3 weeks.[7]

o Primary Endpoints: Safety and tolerability, and Objective Response Rate (ORR) based on
RECIST 1.1 criteria.[7]

» Key Secondary Endpoint: Progression-Free Survival (PFS).[7]
2. NCT04768686 Study (Gastric Cancer Cohort)

» Objective: To assess the safety and efficacy of Tivumecirnon combined with pembrolizumab
in patients with advanced or metastatic gastric cancer.[4]

o Patient Population: Two cohorts of CPI-naive patients: Cohort 1 included EBV-negative
patients who had failed at least two prior treatments. Cohort 2 included EBV-positive patients
who had failed at least one prior treatment.[4]
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e Treatment Regimen: Tivumecirnon 100 mg orally once daily and pembrolizumab 200 mg
intravenously every 3 weeks.[4]

e Primary Endpoint: Anti-tumor efficacy as assessed by the investigator using RECIST 1.1.[4]

Efficacy & Safety Assessment

Safety Monitoring
(CTCAE v4.03)

Primary/Secondary
Endpoints Met
(ORR, PFS, Safety)

Treatment Cycle (Q3W)

Pembrolizumab After Cycles
. . 2 IV Q3W
Patient Screening 00 mg IV Q3
patient Inclusion/Exclusion Criteria Met \ Tivumecirnon
population (e.g., Prior CPI treatment for HNSCC, > 100 mg PO QD
P! EBV status for Gastric Cancer) ) 9

Tumor Assessment
(RECIST 1.1)

U
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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